molecular formula C7H12O3 B1209147 2-Hydroxycyclohexanecarboxylic acid CAS No. 17502-32-8

2-Hydroxycyclohexanecarboxylic acid

Cat. No.: B1209147
CAS No.: 17502-32-8
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-PHDIDXHHSA-N
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Description

2-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring. This compound is known for its white crystalline appearance and is used in various chemical synthesis processes .

Mechanism of Action

Biochemical Pathways

2-Hydroxycyclohexanecarboxylic acid is involved in the biodegradation of phthalates . In this process, phthalic acid is first converted into benzoic acid by a process called decarboxylation. Benzoic acid thus produced is converted to adipic acid by a process known as β-oxidation. During this process, many intermediates are produced such as this compound and 1-cyclohexene-1-carboxylic acid .

Result of Action

As an intermediate in the biodegradation of phthalates, it contributes to the breakdown and removal of these environmental pollutants .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its acidic properties might be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid. This reaction typically uses oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide (WO₃) under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenol to cyclohexanol, followed by oxidation to cyclohexanone and subsequent carboxylation. This multi-step process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Scientific Research Applications

2-Hydroxycyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing anti-inflammatory and antimicrobial agents.

    Industry: It is utilized in the production of polymers, resins, and plasticizers.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclohexanol: Contains only the hydroxyl group without the carboxylic acid group.

    Cyclohexanone: Features a ketone group instead of the hydroxyl and carboxylic acid groups.

Uniqueness

2-Hydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

17502-32-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

SNKAANHOVFZAMR-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)C(=O)O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)O

Canonical SMILES

C1CCC(C(C1)C(=O)O)O

28131-61-5

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
2-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
2-Hydroxycyclohexanecarboxylic acid

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